molecular formula C9H6ClN3S B8446966 2-Chloro-4-(pyridin-2-ylthio)pyrimidine

2-Chloro-4-(pyridin-2-ylthio)pyrimidine

Cat. No.: B8446966
M. Wt: 223.68 g/mol
InChI Key: OWNHTZQISCNMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyridin-2-ylthio)pyrimidine is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds featuring pyrimidine cores linked to pyridine rings are recognized in scientific literature as privileged structures with significant potential for developing biologically active molecules. This compound is of particular interest for researchers investigating protein-protein interaction (PPI) inhibitors . Structurally similar pyrimidine derivatives have been identified as promising scaffolds for disrupting the assembly of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, a critical antiviral target. Specifically, such compounds can inhibit the PA-PB1 subunit interaction, a mechanism considered highly valuable for developing new anti-flu therapies due to its potential to overcome viral resistance . Beyond virology, the pyrimidine-pyridine pharmacophore is relevant in other therapeutic areas. Research on analogous structures shows potential for anti-fibrotic applications , with some derivatives demonstrating efficacy in inhibiting the proliferation of hepatic stellate cells, which play a key role in liver fibrosis . Furthermore, this structural class is explored in neuroscience research, where diamine-linked pyrimidine derivatives have been developed as multitarget agents for Alzheimer's disease , functioning as cholinesterase inhibitors and showing additional activity against Aβ42 and tau protein aggregation . The reactive chlorine atom at the 2-position of the pyrimidine ring provides a synthetic handle for further functionalization, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. This building block is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H6ClN3S

Molecular Weight

223.68 g/mol

IUPAC Name

2-chloro-4-pyridin-2-ylsulfanylpyrimidine

InChI

InChI=1S/C9H6ClN3S/c10-9-12-6-4-8(13-9)14-7-3-1-2-5-11-7/h1-6H

InChI Key

OWNHTZQISCNMIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

A. 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

  • Structure: Features a 3-nitrophenoxy group at the 4-position and a thiophen-2-yl group at the 6-position.
  • Application : Acts as a key intermediate in small-molecule anticancer drugs, with optimized synthesis achieving an 85% yield .
  • Comparison: The 3-nitrophenoxy group increases electrophilicity, enhancing reactivity in coupling reactions compared to the pyridin-2-ylthio group. However, the thiophen-2-yl group may reduce solubility due to its hydrophobic nature .

B. 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Thieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted with chlorine and triazole.
  • Application : Demonstrates anticonvulsant activity in MES (maximal electroshock) and scMET (subcutaneous metrazol) models, with protection observed at 30–100 mg/kg doses .
  • Comparison: The fused thieno ring enhances planarity and π-π stacking with CNS targets, improving anticonvulsant efficacy compared to non-fused pyrimidines .

C. 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)pyrimidine

  • Structure : Bulky 4-chlorophenyl and phenylthio substituents.
  • Application : Synthesized in 47% yield; steric hindrance from substituents may limit reactivity but improve selectivity for specific receptors .
  • Comparison : The phenylthio group offers similar electronic effects to pyridin-2-ylthio but with reduced hydrogen-bonding capacity, altering pharmacokinetics .

Core Structure Modifications

A. Thieno[2,3-d]pyrimidine Derivatives

  • Example: 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.
  • Impact : The fused thiophene ring increases electron delocalization, improving binding to kinase targets compared to simple pyrimidines .

B. Cyclopenta[d]pyrimidine Derivatives

  • Example : 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Key Observations :

  • Nucleophilic substitution at the 2-position is common but sensitive to steric hindrance (e.g., bulky aryl groups reduce yields) .
  • Fused-ring systems (e.g., thienopyrimidines) require multistep syntheses but offer superior bioactivity .

CNS-Targeted Activity

  • 2-Chloro-4-vinylpyrimidine Derivatives : Modified with alkyl/arylthio groups via conjugate addition, showing serotonin receptor modulation for CNS drug development .
  • Thieno[3,2-d]pyrimidines: Superior anticonvulsant activity due to enhanced blood-brain barrier penetration .

Q & A

Q. What computational methods predict the pharmacophore of this compound for kinase inhibition?

  • Methodological Answer : Generate 3D pharmacophore models (Schrödinger Phase) using known kinase inhibitors. Validate via MD simulations (AMBER) to assess binding mode stability. Cross-reference with X-ray co-crystal structures .

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